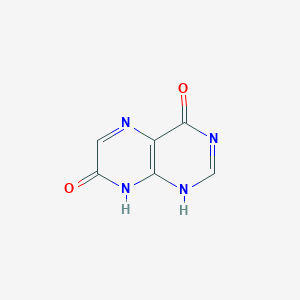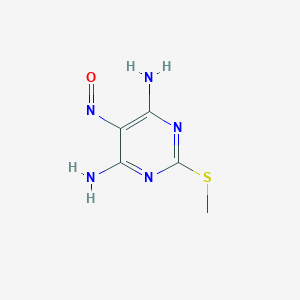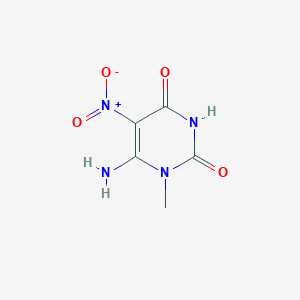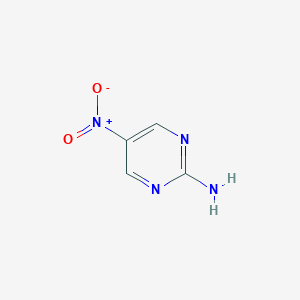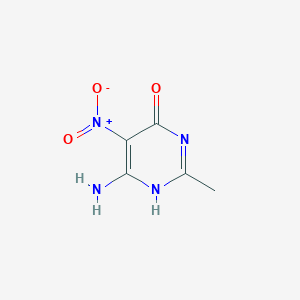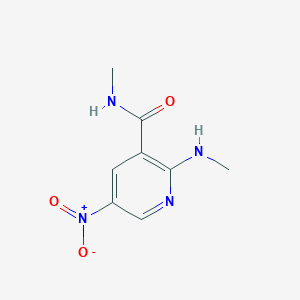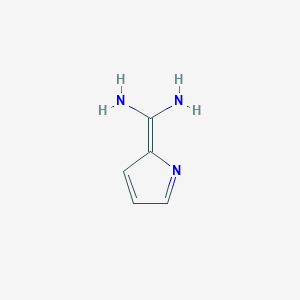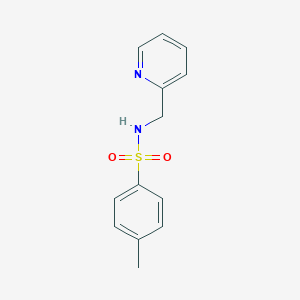
2,2-Dimethylindolin
Übersicht
Beschreibung
2,2-Dimethylindoline is a chemical compound with the molecular formula C10H13N . It is also known by other names such as 2,2-DIMETHYL-2,3-DIHYDRO-1H-INDOLE and 2,2-dimethyl-1,3-dihydroindole .
Synthesis Analysis
While specific synthesis methods for 2,2-Dimethylindoline were not found in the search results, indoline compounds in general have been synthesized through various methods. For instance, kinetic resolution reactions have shown promise in organolithium chemistry for the preparation of a variety of chiral compounds .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethylindoline consists of a benzene ring fused with a five-membered nitrogenous ring . The InChI string for this compound is InChI=1S/C10H13N/c1-10(2)7-8-5-3-4-6-9(8)11-10/h3-6,11H,7H2,1-2H3 .
Physical and Chemical Properties Analysis
2,2-Dimethylindoline has a molecular weight of 147.22 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a complexity of 151 and a topological polar surface area of 12 Ų .
Wissenschaftliche Forschungsanwendungen
Intramolekulare [2+2] Photocycloaddition
2,2-Dimethylindolin: dient als Vorläufer bei der Synthese von Indolin-basierten Gerüsten durch intramolekulare [2+2] Photocycloaddition . Dieser Prozess ist entscheidend für die Herstellung komplexer polycyclischer Strukturen, die in verschiedenen physiologisch aktiven Chemikalien vorkommen. Die Methode verwendet die Photokatalyse mit sichtbarem Licht, die eine schnelle Synthese aus einfachen Vorläufern ermöglicht.
Synthese von Squarainfarbstoffen
Die Verbindung ist integraler Bestandteil der Gestaltung von Squarainfarbstoffen, organischen Verbindungen mit starken Absorptionsbanden im Nahinfrarotspektrum . Diese Farbstoffe finden aufgrund ihrer hohen molaren Absorption und Fluoreszenzquantenausbeuten Anwendungen in der biomedizinischen Bildgebung und der photodynamischen Therapie.
Flüssige Organische Wasserstoffträger (LOHC)
This compound: Derivate, wie z. B. 2,3-Dimethylindol, werden als flüssige organische Wasserstoffträger für die Wasserstoffspeicherung und den -transport untersucht . Diese Verbindungen können reversibel Wasserstoff binden und freisetzen, was sie zu potenziellen Kandidaten für saubere Energielösungen macht.
Nanomaterialbasierte Photokatalysatoren
Die Forschung an This compound umfasst die Entwicklung von nanomaterialbasierten Photokatalysatoren für die organische Synthese . Diese Katalysatoren ermöglichen die Bildung neuartiger heterocyclischer Gerüste und Kupplungsreaktionen und tragen zu Fortschritten in der organischen Chemie bei.
Synthese von Naturstoffen
Die Verbindung spielt eine Rolle bei der Synthese von Naturstoffen, wo sie als Baustein für komplexe organische Moleküle fungiert . Diese Anwendung ist in der pharmazeutischen Forschung von Bedeutung, wo Derivate von Naturstoffen eine wichtige Quelle für neue Medikamente sind.
Zukünftige Richtungen
Indoline compounds, including 2,2-Dimethylindoline, have been increasingly studied in recent years due to their presence in a large number of natural products and their potential medicinal properties . As research continues, dihydroindoles and their derivatives are expected to play a greater role in the medical field .
Biochemische Analyse
Biochemical Properties
It has been reported that 2,3-Dimethylindole, a similar compound, has been studied as a new liquid organic hydrogen carrier (LOHC) in hydrogen storage applications . This suggests that 2,2-Dimethylindoline may also interact with certain enzymes and proteins in biochemical reactions, although specific interactions have not been reported in the literature.
Molecular Mechanism
Based on its structural similarity to 2,3-Dimethylindole, it may be involved in hydrogen storage applications
Eigenschaften
IUPAC Name |
2,2-dimethyl-1,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(2)7-8-5-3-4-6-9(8)11-10/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCOLBXGORCBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18023-30-8 | |
| Record name | 2,2-dimethyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B189722.png)


